molecular formula C20H20BNO2 B12282656 2-(Di-p-tolylamino)phenylboronic Acid

2-(Di-p-tolylamino)phenylboronic Acid

Cat. No.: B12282656
M. Wt: 317.2 g/mol
InChI Key: DCPOXFMUUOFZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Di-p-tolylamino)phenylboronic Acid is an organic compound with the molecular formula C20H20BNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a di-p-tolylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di-p-tolylamino)phenylboronic Acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. The general procedure includes the following steps:

    Starting Materials: An aryl halide (e.g., 2-bromoaniline) and bis(4-methylphenyl)amine.

    Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

    Solvent: A mixture of water and an organic solvent like 1,4-dioxane.

    Reaction Conditions: The reaction mixture is heated to around 100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Di-p-tolylamino)phenylboronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Scientific Research Applications

2-(Di-p-tolylamino)phenylboronic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Di-p-tolylamino)phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and molecular recognition. The boronic acid group interacts with specific molecular targets, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Di-p-tolylamino)phenylboronic Acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in certain chemical reactions and applications, such as the formation of complex molecular architectures and the development of advanced materials .

Properties

Molecular Formula

C20H20BNO2

Molecular Weight

317.2 g/mol

IUPAC Name

[2-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid

InChI

InChI=1S/C20H20BNO2/c1-15-7-11-17(12-8-15)22(18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21(23)24/h3-14,23-24H,1-2H3

InChI Key

DCPOXFMUUOFZAZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.